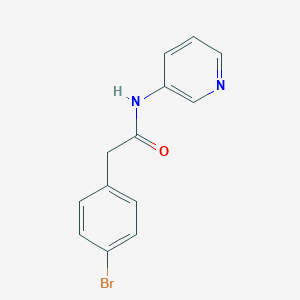![molecular formula C17H14N6O3S2 B276844 N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B276844.png)
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonamide group, a triazinoindole moiety, and an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonamide group is introduced via sulfonation reactions, and the final acetamide linkage is formed through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The triazinoindole moiety can participate in binding interactions with nucleic acids or proteins, influencing cellular processes. Detailed studies are required to elucidate the precise molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamide derivatives and triazinoindole-based molecules. Examples are:
- N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide analogs with different substituents on the phenyl or indole rings.
- Sulfonamide compounds with varying acetamide linkages.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.
Eigenschaften
Molekularformel |
C17H14N6O3S2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14N6O3S2/c18-28(25,26)11-7-5-10(6-8-11)19-14(24)9-27-17-21-16-15(22-23-17)12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H,19,24)(H2,18,25,26)(H,20,21,23) |
InChI-Schlüssel |
UIITUMAGQITWEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B276764.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)

![4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
![4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE](/img/structure/B276789.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
